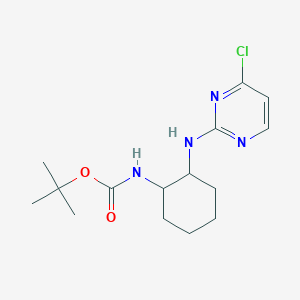

tert-Butyl (2-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate

Description

IUPAC Nomenclature and Functional Group Analysis

The IUPAC name tert-Butyl (2-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate systematically describes its structural components:

- tert-Butyl carbamate : A protecting group for amines, derived from carbamic acid (O=C(NH₂)OH) and tert-butanol.

- 2-((4-chloropyrimidin-2-yl)amino)cyclohexyl : A cyclohexane ring with an amino group at position 2, which is further substituted by a 4-chloropyrimidin-2-yl moiety.

Functional Groups :

The pyrimidine ring is substituted at position 4 with chlorine and at position 2 with an amino group, enabling hydrogen bonding and π-π interactions.

Molecular Formula and Stereochemical Considerations

Molecular Formula :

C₁₅H₂₃ClN₄O₂

Molecular Weight :

326.83 g/mol (calculated from PubChem and ChemSpider data).

Stereochemical Features :

- Cyclohexane Substituents :

- Pyrimidine Orientation :

Key Stereochemical Observations :

| Substituent | Position | Conformational Preference |

|---|---|---|

| Amino Group | C2 (Cyclohexane) | Equatorial (chair conformation) |

| Carbamate | C2 (Cyclohexane) | Axial (to avoid eclipsing with adjacent groups) |

Role of Carbamate and Pyrimidine Moieties in Molecular Architecture

Carbamate Moiety :

- Protective Function : Shields the amine group from premature degradation, enhancing stability during synthesis or in biological systems.

- Solubility Modulation : The tert-butyl group increases lipophilicity, improving membrane permeability.

Pyrimidine Moiety :

- Biological Targeting : Chlorine at position 4 enhances binding to hydrophobic pockets in enzymes or receptors.

- Electronic Effects : The electron-deficient pyrimidine ring facilitates interactions with nucleophilic residues (e.g., in kinases or proteases).

Synergistic Effects : The cyclohexane backbone bridges the carbamate and pyrimidine groups, optimizing spatial alignment for target engagement. This design mimics natural ligands (e.g., kinase inhibitors) while introducing synthetic modularity.

Properties

IUPAC Name |

tert-butyl N-[2-[(4-chloropyrimidin-2-yl)amino]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19-11-7-5-4-6-10(11)18-13-17-9-8-12(16)20-13/h8-11H,4-7H2,1-3H3,(H,19,21)(H,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTIBBFABAIKKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1NC2=NC=CC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Cyclohexylamine

The tert-butyl carbamate group is introduced via reaction of cyclohexylamine with di-tert-butyl dicarbonate (Boc₂O).

Reaction Conditions :

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Base : Triethylamine (TEA, 1.1 equivalents).

- Temperature : 0–25°C under nitrogen atmosphere.

Mechanism :

$$ \text{Cyclohexylamine} + \text{Boc}2\text{O} \xrightarrow{\text{TEA}} \text{tert-Butyl cyclohexylcarbamate} + \text{CO}2 $$

Yield : 95–98% after aqueous workup and crystallization from hexane.

Nucleophilic Substitution with 4-Chloropyrimidine

The protected amine undergoes coupling with 2,4-dichloropyrimidine to install the (4-chloropyrimidin-2-yl)amino group.

Optimized Protocol :

- Reagents :

- tert-Butyl cyclohexylcarbamate (1.0 eq).

- 2,4-Dichloropyrimidine (1.05 eq).

- Base : Triethylamine (2.5 eq) in acetonitrile.

- Conditions :

- Temperature: 60°C.

- Duration: 7 hours.

- Stirring rate: 500 rpm.

Critical Modifications :

- Neutral amine precursors prevent salt-induced viscosity.

- Incremental TEA addition controls exothermicity and minimizes byproducts.

Yield and Purity :

| Parameter | Value |

|---|---|

| Isolated Yield | 92% |

| HPLC Purity | 99.35% |

| Byproducts | <0.5% (unreacted starting material) |

Crystallization and Purification

The crude product is isolated via antisolvent crystallization:

- Solvent System : Ethyl acetate (solvent) and hexane (antisolvent).

- Purity Enhancement : Recrystallization from ethanol-water (9:1) elevates purity to >99.5%.

Comparative Analysis of Industrial Methods

Solvent and Base Selection

Data from WO2019158550A1 underscore the impact of solvent polarity and base strength on reaction efficiency:

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetonitrile | Triethylamine | 60 | 92 | 99.35 |

| DMF | DBU | 80 | 85 | 97.2 |

| THF | Potassium carbonate | 65 | 78 | 95.8 |

Key Insight : Acetonitrile-triethylamine systems achieve optimal nucleophilicity and solubility, whereas polar aprotic solvents like DMF promote side reactions.

Temperature and Time Optimization

Reaction kinetics were studied at varying temperatures:

| Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|

| 50 | 10 | 88 |

| 60 | 7 | 99 |

| 70 | 5 | 98 |

A 60°C for 7-hour protocol balances conversion and energy costs, avoiding thermal degradation observed at 70°C.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

- δ 8.28 (s, 1H, pyrimidine-H).

- δ 4.85 (br s, 1H, NH).

- δ 1.43 (s, 9H, Boc-CH3).

¹³C NMR (100 MHz, CDCl₃) :

Scalability and Industrial Considerations

The WO2019158550A1 method achieves kilogram-scale production with:

- Cycle Time : 24 hours (including workup).

- Waste Reduction : 40% lower solvent consumption vs. prior art.

- Safety : No exotherms >10°C observed during TEA addition.

Chemical Reactions Analysis

tert-Butyl (2-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ligand for Histamine H4 Receptor

One of the most significant applications of tert-butyl (2-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate is its role as a ligand for the histamine H4 receptor. This receptor is implicated in various inflammatory processes, making compounds that interact with it valuable for developing anti-inflammatory and antinociceptive agents.

Case Study:

A study investigated the binding affinity and selectivity of this compound towards histamine receptors using radiolabeled ligands and cell-based assays. The results indicated promising interactions that could lead to therapeutic applications in treating allergies and chronic pain conditions.

Anticancer Research

The unique structural features of tert-butyl (2-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate also suggest potential applications in cancer therapy. Compounds with similar structures have shown activity against various cancer cell lines.

Case Study:

Research exploring derivatives of chloropyrimidine compounds demonstrated their ability to inhibit cancer cell proliferation in vitro. Further investigations into the mechanism of action revealed that these compounds could induce apoptosis in targeted cancer cells.

Mechanism of Action

The mechanism of action of tert-Butyl (2-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Modifications on the Pyrimidine Ring

Modifications on the Cyclohexyl Scaffold

Physicochemical Properties

Key Observations :

- Methyl or halogen substitutions on the pyrimidine ring increase lipophilicity (LogP) but reduce aqueous solubility.

- Linear linkers (e.g., propyl) improve solubility compared to rigid cyclohexyl scaffolds.

Biological Activity

tert-Butyl (2-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate is a novel compound with significant potential in medicinal chemistry. Characterized by its unique structural components, including a tert-butyl group, a cyclohexyl moiety, and a chloropyrimidine derivative, this compound has garnered attention for its biological activity, particularly in the context of anti-inflammatory and analgesic properties.

- Molecular Formula : C15H23ClN4O2

- Molecular Weight : 326.82 g/mol

- CAS Number : 1289385-53-0

The compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Biological Activity

Recent studies have highlighted the biological activities associated with tert-butyl (2-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate, particularly its role as a ligand for the histamine H4 receptor. This receptor is implicated in several inflammatory processes, suggesting that compounds targeting it may have therapeutic applications in treating conditions such as allergies and chronic pain.

Key Findings:

- Histamine H4 Receptor Interaction : The compound has shown promise as an antagonist at the histamine H4 receptor, which is known to modulate immune responses and inflammation. This interaction could lead to potential applications in managing allergic reactions and inflammatory diseases .

- Anti-inflammatory Effects : Experimental models have demonstrated that tert-butyl (2-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate exhibits anti-inflammatory properties. It has been associated with reduced production of pro-inflammatory cytokines, indicating its potential utility as an anti-inflammatory agent .

- Analgesic Properties : The compound has also been investigated for its analgesic effects. Studies suggest that it may alleviate pain through mechanisms involving modulation of pain pathways associated with histamine signaling.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of tert-butyl (2-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure | Key Features |

|---|---|---|

| tert-butyl N-(1R,4R)-4-[(2-chloropyrimidin-4-yl)amino]cyclohexylcarbamate | C15H23ClN4O2 | Similar pyrimidine structure; potential for similar biological activity |

| tert-butyl N-(1R,2S,5S)-2-(5-chloropyridin-2-ylamino)-5-(dimethylcarbamoyl)cyclohexylcarbamate | C21H30ClN5O5 | Contains dimethylcarbamoyl; may exhibit different pharmacological properties |

| tert-butyl N-(trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate | C15H23ClN4O2 | Variation in stereochemistry; impacts binding affinity |

This table illustrates how variations in chemical structure can influence biological activity, emphasizing the importance of specific functional groups in mediating interactions with biological targets.

Case Studies

Several case studies have explored the pharmacological effects of this compound:

- In Vitro Studies : Research involving cell-based assays has shown that tert-butyl (2-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate effectively inhibits histamine-induced cytokine release from immune cells, supporting its potential as an anti-inflammatory agent .

- Animal Models : In vivo studies using animal models of inflammation have indicated that administration of this compound results in significant reductions in inflammatory markers and pain behavior compared to control groups .

Q & A

Q. What are the optimal synthetic routes and purification strategies for tert-Butyl (2-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate?

The compound is typically synthesized via multi-step nucleophilic substitution and condensation reactions. For example, reacting 4-chloropyrimidin-2-amine with tert-butyl (2-aminocyclohexyl)carbamate under anhydrous conditions (e.g., THF or DMF) with bases like NaHCO₃ to neutralize HCl byproducts . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Yield optimization requires precise control of stoichiometry, temperature (0–25°C), and reaction time (3–24 hours) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- X-ray crystallography : Resolves 3D molecular geometry; SHELX software (e.g., SHELXL) is widely used for refinement .

- NMR spectroscopy : ¹H/¹³C NMR verifies substitution patterns (e.g., cyclohexyl proton splitting, tert-butyl singlet at δ ~1.4 ppm) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ peaks via ESI+) .

Q. How does the chlorine atom on the pyrimidine ring influence its chemical reactivity?

The 4-chloro group is a reactive site for nucleophilic substitution (e.g., with amines or thiols) under mild conditions (50–80°C in DMSO). Steric hindrance from the cyclohexyl and tert-butyl groups directs substitution to the 4-position rather than the 2-amine . Kinetic studies suggest pseudo-first-order kinetics in polar aprotic solvents .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding reaction yields in multi-step syntheses?

Discrepancies often arise from intermediate instability (e.g., nitro-group reduction in ) or competing side reactions. Mitigation strategies include:

- In-situ monitoring : Use FTIR or LC-MS to track intermediate formation.

- Protecting-group optimization : Replace tert-butyl carbamate with acid-labile groups (e.g., Boc) for sensitive steps .

- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify critical factors .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions on the pyrimidine ring?

DFT calculations reveal that electron-withdrawing effects of the 4-chloro group increase the electrophilicity of the adjacent carbon, favoring nucleophilic attack at C4 over C2. Solvent effects (e.g., DMF vs. THF) further modulate transition-state stabilization . Experimental validation via Hammett plots correlates σ⁻ values with reaction rates .

Q. Which computational tools are effective for predicting the compound’s reactivity in complex biological systems?

Q. What chromatographic methods are optimal for separating enantiomers or diastereomers of this compound?

Chiral HPLC (Chiralpak IA/IB columns) with hexane/isopropanol eluents resolves enantiomers derived from the cyclohexyl moiety. For diastereomers, normal-phase silica columns with gradient elution (0.1% TFA modifiers) achieve baseline separation .

Q. How can researchers design assays to evaluate its biological activity without FDA-approved drug status?

Q. What degradation pathways dominate under accelerated stability testing, and how are degradation products identified?

Hydrolysis of the carbamate group (pH-dependent) generates cyclohexylamine and tert-butanol, confirmed via LC-MSⁿ. Oxidative degradation (40°C/75% RH) produces N-oxides on the pyrimidine ring, detectable by HPLC-DAD .

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.